![molecular formula C19H23NO2 B267662 N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide](/img/structure/B267662.png)
N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide, commonly known as BPN14770, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders.
Wirkmechanismus
BPN14770 works by inhibiting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These proteins are involved in the regulation of synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP, PKA, and CREB in the brain, which are involved in the regulation of synaptic plasticity. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPN14770 is its specificity for PDE4D. This specificity allows for targeted inhibition of PDE4D, which reduces the risk of off-target effects. Additionally, BPN14770 has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration.
One of the limitations of BPN14770 is its limited bioavailability. This limitation makes it difficult to achieve therapeutic levels of BPN14770 in the brain, which may limit its efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the development of BPN14770. One potential direction is the development of prodrugs that can increase the bioavailability of BPN14770 in the brain. Another potential direction is the development of combination therapies that can enhance the therapeutic effects of BPN14770. Additionally, further studies are needed to determine the safety and efficacy of BPN14770 in clinical trials.
Synthesemethoden
BPN14770 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 4-benzyloxybenzaldehyde and 3,3-dimethylbutyraldehyde in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with a specific amine in the presence of a catalyst to produce BPN14770.
Wissenschaftliche Forschungsanwendungen
BPN14770 has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to improve cognitive function and memory in preclinical studies of Alzheimer's disease and Fragile X syndrome. Additionally, it has been shown to have potential therapeutic effects in other cognitive disorders such as schizophrenia, depression, and anxiety.
Eigenschaften
Produktname |
N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide |
---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
3,3-dimethyl-N-(4-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)13-18(21)20-16-9-11-17(12-10-16)22-14-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
XZRJCGYPJSLSFB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.